REACTION_CXSMILES
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[NH2:1][C:2]1[CH2:7][CH2:6][N:5]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:4][C:3]=1[C:15]([O:17]C)=O.[CH3:19][N:20]=[C:21]=[S:22].C(N(CC)CC)C>C1(C)C=CC=CC=1>[CH2:8]([N:5]1[CH2:6][CH2:7][C:2]2[NH:1][C:21](=[S:22])[N:20]([CH3:19])[C:15](=[O:17])[C:3]=2[CH2:4]1)[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1
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Name
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|
Quantity
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788 g
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Type
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reactant
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Smiles
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NC1=C(CN(CC1)CC1=CC=CC=C1)C(=O)OC
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Name
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|
Quantity
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2.5 L
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
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|
Quantity
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447 g
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Type
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reactant
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Smiles
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CN=C=S
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Name
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Quantity
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625 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Control Type
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UNSPECIFIED
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Setpoint
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20 °C
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Type
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CUSTOM
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Details
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with stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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After stirring for 24 h at an internal temperature of 100° C.
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Duration
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24 h
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Type
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FILTRATION
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Details
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the precipitate was filtered off with suction
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Type
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WASH
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Details
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washed with toluene
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Type
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CUSTOM
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Details
|
After drying
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Type
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CUSTOM
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Details
|
this gave 420 g of crude 6 benzyl-3-methyl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-pyrido[4,3-d]pyrimidin-4-one, which was reacted further in c)
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Name
|
|
Type
|
|
Smiles
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C(C1=CC=CC=C1)N1CC2=C(NC(N(C2=O)C)=S)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |